4-[(2-Chlorophenyl)sulfamoyl]benzoic acid is a synthetic benzoic acid derivative. [] It has been investigated as a potential inhibitor of α-glucosidase and α-amylase enzymes, which are involved in carbohydrate metabolism. [] Inhibition of these enzymes is considered a therapeutic strategy for managing postprandial hyperglycemia in diabetes. []
Molecular docking studies have been employed to understand the interactions of 4-[(2-Chlorophenyl)sulfamoyl]benzoic acid with the target enzymes, α-glucosidase and α-amylase. [] These studies provide insights into the binding modes and interactions responsible for the observed inhibitory activities, which are valuable for further structural optimization and drug development efforts. []
Computational analyses, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) property prediction, have been performed for 4-[(2-Chlorophenyl)sulfamoyl]benzoic acid. [] These in silico studies provide preliminary assessments of the drug-likeness and potential pharmacokinetic properties of this compound, guiding further research and development decisions. []
Although not explicitly described for 4-[(2-Chlorophenyl)sulfamoyl]benzoic acid, molecular docking studies of similar compounds suggest they interact with the active sites of α-glucosidase and α-amylase. [] These interactions primarily involve hydrogen bonding and various pi interactions, which likely contribute to their inhibitory effects on these enzymes. []
4-[(2-Chlorophenyl)sulfamoyl]benzoic acid exhibits in vitro inhibitory activity against α-glucosidase and α-amylase. [] In the study, it demonstrated comparable or even greater potency in inhibiting these enzymes compared to acarbose, a standard antidiabetic drug. [] This finding suggests its potential as an antidiabetic agent by potentially reducing postprandial hyperglycemia. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: